4-(2-methylpropyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a fused pyrrolo[1,2-a]quinazoline core, a 1,3,4-thiadiazole substituent, and a 2-methylpropyl side chain. The 2-methylpropyl (isobutyl) group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability.
Properties
Molecular Formula |
C19H21N5O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-(2-methylpropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C19H21N5O3S/c1-11(2)10-23-16(26)13-6-4-5-7-14(13)24-15(25)8-9-19(23,24)17(27)20-18-22-21-12(3)28-18/h4-7,11H,8-10H2,1-3H3,(H,20,22,27) |
InChI Key |
QDFQNCQHJUMPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3CC(C)C |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization
The pyrrolo[1,2-a]quinazoline scaffold is frequently synthesized via cyclocondensation of 2-aminobenzamides with 4-chlorobutanoyl chloride. Early methods employed sodium acetate (NaOAc) as a base, yielding mixtures of linear (pyrrolo[2,1-b]quinazolinones) and angular (pyrrolo[1,2-a]quinazolinones) isomers. For instance, Dunn and Kinnear (2016) achieved a 10–12% yield of the angular isomer using NaOMe, but subsequent optimization with t-BuOK increased angular isomer yields to 40–60% (Scheme 1).
Key Reaction Parameters
| Reactants | Base | Temperature | Yield (Angular Isomer) |
|---|---|---|---|
| 2-Aminobenzamide + 4-Chlorobutanoyl Chloride | t-BuOK | Reflux | 40–60% |
This method’s regioselectivity arises from the steric and electronic effects of the base: stronger bases like t-BuOK favor deprotonation at the amine, directing cyclization toward the angular isomer.
Pt-Catalyzed Hydroamination-Dehydration Cascades
Hydroamination of Pentynol Derivatives
Platinum-catalyzed hydroamination-dehydration cascades offer a high-yielding route to tetrahydropyrrolo[1,2-a]quinazolinones. A 2025 study demonstrated that treating 2-aminobenzamide 1 with pentynol 35 in the presence of PtCl₄ (10 mol%) at 80°C in methanol generates 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one 4 in 91% yield (Scheme 14). The mechanism involves dual hydroamination of the alkyne, forming intermediates A and B , followed by dehydration.
Catalytic Efficiency
| Catalyst | Substrate | Time | Yield |
|---|---|---|---|
| PtCl₄ | 2-Aminobenzamide + Pentynol | 8 hr | 91% |
This method is notable for its atom economy and avoidance of harsh bases, making it suitable for acid-sensitive substrates.
Cyclopropane Ring-Opening Annulation
TsOH-Catalyzed Diastereoselective Synthesis
Diastereomeric tetrahydropyrrolo[1,2-a]quinazolinones 20 and 21 are synthesized via p-toluenesulfonic acid (TsOH)-catalyzed reactions of N'-arylanthranilhydrazides 6 with formyl cyclopropanes 19 (Scheme 9). The process begins with imine formation, followed by cyclopropane ring-opening nucleophilic attack, yielding products with 71–86% diastereomeric excess.
Reaction Scope
| Cyclopropane Substituent | Anthranilhydrazide | Diastereomer Ratio (20:21) |
|---|---|---|
| R² = Ph | R¹ = H | 1:1 |
| R² = 4-FC₆H₄ | R¹ = Ph | 3:2 |
Iodine-Catalyzed Tandem Cyclization
Synthesis of Hexahydropyridazino-Pyrroloquinazolinones
Iodine-catalyzed reactions of 2-amino-N'-arylbenzohydrazides 6 with 1,7-dichloroheptan-4-one yield hexahydropyridazino[6,1-b]pyrrolo[1,2-a]quinazolin-9(1H)-ones 18 (Scheme 11). The iodine catalyst facilitates sequential N-alkylation and cyclization, achieving yields of 71–86% under mild conditions.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | I₂ (10 mol%) |
| Solvent | Dry DCM |
| Temperature | Room temperature |
Ir-Catalyzed Dehydrogenative Cross-Coupling
Intramolecular C–H Activation
Intramolecular Ir-catalyzed dehydrogenative cross-coupling of 2-(pyrrolidin-1-yl)benzamides 43 in trifluoroethanol produces 2,3-dihydro-1H-pyrrolo[1,2-a]quinazoline-5-ones 44 (Scheme 21). Using 2-hydroxypyridine as a ligand enhances catalytic efficiency, achieving yields of 65–78%.
Catalytic Performance
| Ligand | Yield (%) |
|---|---|
| 2-Hydroxypyridine | 78 |
| None | 42 |
This method enables direct C–H functionalization, bypassing pre-functionalized substrates.
Functionalization at the 3a Position
Carboxamide Coupling Strategies
The 3a-carboxamide moiety is introduced via condensation of the pyrroloquinazoline core’s carboxylic acid derivative with 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene amine. While specific protocols for this step are not detailed in the cited sources, analogous methods involve activating the carboxylic acid as an acyl chloride (e.g., using thionyl chloride) and reacting it with the amine under Schotten-Baumann conditions.
Hypothetical Reaction Pathway
-
Core Synthesis : Generate 3a-carboxylic acid derivative via oxidation of a 3a-methyl group (if present).
-
Activation : Convert to acyl chloride using SOCl₂ or POCl₃.
-
Amidation : React with 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene amine in presence of base (e.g., Et₃N).
Comparative Analysis of Methodologies
Table 1. Efficiency of Pyrrolo[1,2-a]quinazoline Core Synthesis Methods
| Method | Catalyst/Base | Yield (%) | Selectivity | Scalability |
|---|---|---|---|---|
| Cyclocondensation with t-BuOK | t-BuOK | 40–60 | High | Moderate |
| Pt-Catalyzed Hydroamination | PtCl₄ | 91 | Excellent | High |
| TsOH-Catalyzed Cyclopropane Opening | TsOH | 71–86 | Moderate | High |
| Ir-Catalyzed Cross-Coupling | Ir + Ligand | 65–78 | High | Low |
The Pt-catalyzed route offers the highest yield and selectivity, making it preferable for industrial applications, while Ir-catalyzed methods are limited by cost and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and other functional groups can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of catalysts or under reflux conditions.
Major Products
The major products of these reactions depend on the specific functional groups being targeted. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting bioactivity due to its structural features. It could be investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers might explore its use as a lead compound for drug development, targeting specific enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The thiadiazole ring and other functional groups play crucial roles in these interactions, potentially binding to active sites or altering molecular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spectroscopic and Analytical Comparisons
highlights the utility of NMR chemical shift comparisons to deduce substituent effects in heterocycles. For example:
- Region-Specific Shifts : In the target compound, protons near the 2-methylpropyl group (analogous to “Region A” in ) would exhibit distinct shifts compared to nitrophenyl-containing analogs (e.g., ).
- 13C NMR : The quinazoline carbonyl groups (1,5-dioxo) would resonate at lower fields (~170–180 ppm), differing from the ester carbonyls (~165–170 ppm) in –5 .
Data Tables
Table 2: NMR Chemical Shift Regions (Hypothetical for Target Compound)
Biological Activity
The compound 4-(2-methylpropyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic molecule with significant potential in pharmacological applications. Its structure incorporates a thiadiazole ring and a pyrroloquinazoline framework, which are known to impart various biological activities.
- Molecular Formula: C17H19N3O4S2
- Molecular Weight: 393.5 g/mol
- IUPAC Name: N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Research has indicated that derivatives of thiadiazole and related heterocycles exhibit a range of pharmacological properties including:
- Antimicrobial Activity: Compounds containing thiadiazole rings have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain thiadiazole derivatives exhibit significant inhibition against Mycobacterium tuberculosis .
- Anticancer Properties: Thiadiazole derivatives have been investigated for their potential anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways .
The mechanism by which this compound exerts its biological effects is complex and multifaceted. It likely involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation: Interaction with cellular receptors can lead to altered gene expression and cellular responses.
- Oxidative Stress Induction: Certain derivatives can induce oxidative stress in target cells, leading to cell death.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of thiadiazole derivatives:
-
Antimicrobial Studies:
Compound Concentration (μg/mL) % Inhibition 2a 250 92% 2b 100 96% -
Anticancer Activity:
- In vitro assays demonstrated that certain derivatives led to significant apoptosis in cancer cell lines. A notable compound showed an IC50 value of 0.5 μg/mL against wild-type Mycobacterium tuberculosis .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates validated?
The synthesis involves multi-step procedures, typically starting with heterocyclic precursors. For example:
- Step 1 : Condensation of thiadiazole derivatives with quinazoline precursors under reflux conditions in DMF or toluene .
- Step 2 : Purification via recrystallization or column chromatography, monitored by TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) .
- Validation : Intermediates are confirmed using -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS (e.g., [M+H] at m/z 485.1234) .
Table 1 : Synthetic Methods Comparison
| Step | Reagents/Conditions | Yield (%) | Key Spectral Data |
|---|---|---|---|
| 1 | DMF, KCO, RT, 12h | 45–60 | -NMR: δ 2.1 (s, CH) |
| 2 | Ethanol reflux, 2h | 70–85 | HRMS: m/z 485.1234 |
Q. Which spectroscopic techniques are critical for structural confirmation?
- -NMR/-NMR : Assignments for thiadiazole (δ 160–170 ppm, ) and quinazoline carbonyls (δ 170–175 ppm) .
- FT-IR : Peaks at 1680 cm (C=O stretch) and 1540 cm (C=N) .
- X-ray Crystallography : Resolves stereochemical ambiguities in fused ring systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in thiadiazole formation .
- Catalysts : Use of KCO or DBU improves base-mediated cyclization efficiency (yield increase by 15–20%) .
- Temperature Control : Reflux in ethanol (78°C) minimizes side reactions compared to higher-boiling solvents .
Q. How should researchers resolve contradictions in spectroscopic data?
- Case Study : Discrepancies in -NMR splitting patterns may arise from rotational isomerism in the thiadiazole-quinazoline linkage. Dynamic NMR or variable-temperature studies (VT-NMR) clarify such ambiguities .
- Cross-Validation : Correlate HRMS with isotopic patterns (e.g., [M+2] for chlorine-containing intermediates) .
Q. What computational methods predict biological activity and binding mechanisms?
- Molecular Docking : Use AutoDock Vina with PDB targets (e.g., 3LD6 for antifungal activity prediction). A docking score ≤ -7.0 kcal/mol suggests strong binding .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes (RMSD < 2.0 Å indicates stability) .
Table 2 : Docking Results for Analogous Compounds
| Target Enzyme | Docking Score (kcal/mol) | Predicted Activity |
|---|---|---|
| 14-α-Demethylase | -8.2 | Antifungal |
| Topoisomerase II | -7.5 | Anticancer |
Q. What experimental designs elucidate reaction mechanisms (e.g., nucleophilic vs. electrophilic pathways)?
- Isotopic Labeling : -labeling in carbonyl groups tracks acyl transfer steps .
- Kinetic Studies : Pseudo-first-order kinetics under varying [substrate] identify rate-determining steps .
- DFT Calculations : B3LYP/6-31G(d) models predict transition-state geometries for cyclization steps .
Q. How can solubility challenges during purification be addressed?
- Co-solvent Systems : DMF-EtOH (1:1) improves recrystallization efficiency for polar intermediates .
- Microwave-Assisted Extraction : Reduces purification time by 50% while maintaining purity (>95%) .
Q. What strategies validate synthetic intermediates in multi-step routes?
- In-situ Monitoring : ReactIR tracks carbonyl intermediate formation (peak at 1680 cm) .
- HPLC-MS : Retention times (e.g., 6.8 min on C18 column) and fragmentation patterns confirm intermediate identity .
Methodological Notes
- Contradiction Analysis : Conflicting bioactivity data (e.g., IC variability) may arise from assay conditions (e.g., serum concentration in cell-based assays). Standardize protocols across replicates .
- Thermal Stability : TGA (10°C/min) reveals decomposition temperatures (>200°C supports storage stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
